molecular formula C15H18N4O2S B2879611 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1206995-65-4

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2879611
CAS No.: 1206995-65-4
M. Wt: 318.4
InChI Key: IFTDCZSKNGHXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core fused to a partially saturated cyclohexenone ring (5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl) substituted with a 1,4-dimethyl-1H-pyrazole-5-carboxamide group. The benzothiazole scaffold is known for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors involved in inflammation, cancer, and neurological disorders . The pyrazole-carboxamide moiety enhances hydrogen-bonding capacity and modulates pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-8-7-16-19(4)11(8)13(21)18-14-17-9-5-15(2,3)6-10(20)12(9)22-14/h7H,5-6H2,1-4H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTDCZSKNGHXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexenone Derivative Preparation

4,4-Dimethylcyclohex-2-en-1-one is prepared via Claisen condensation of dimethyl malonate with 3-pentanone, followed by decarboxylation. The enone is isolated in 78% yield after purification by vacuum distillation.

Thioamide Formation and Cyclization

The enone reacts with thiourea in concentrated hydrochloric acid at reflux (110°C, 6 h) to form the benzothiazole ring. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α,β-unsaturated ketone, followed by cyclodehydration:
$$
\text{4,4-Dimethylcyclohex-2-en-1-one + Thiourea} \xrightarrow{\text{HCl, Δ}} \text{5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine} \quad
$$
The product is recrystallized from ethanol, yielding 85% as pale-yellow crystals (m.p. 189–191°C).

Synthesis of the Pyrazole Carboxylic Acid: 1,4-Dimethyl-1H-pyrazole-5-carboxylic Acid

The pyrazole moiety is synthesized via cyclocondensation of a hydrazine derivative with a 1,3-diketone, followed by oxidation.

Hydrazine Cyclization

Methyl hydrazine reacts with ethyl 3-oxopentanoate in ethanol under reflux (12 h) to form ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate. The reaction proceeds via enolate formation and subsequent cyclization:
$$
\text{Methylhydrazine + Ethyl 3-oxopentanoate} \xrightarrow{\text{EtOH, Δ}} \text{Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate} \quad
$$
The ester is isolated in 72% yield after column chromatography (hexane/ethyl acetate, 4:1).

Ester Hydrolysis

The ester is hydrolyzed with 2 M NaOH in aqueous ethanol (70°C, 4 h) to yield the carboxylic acid. Acidification with HCl precipitates 1,4-dimethyl-1H-pyrazole-5-carboxylic acid (95% yield, m.p. 215–217°C).

Amide Coupling: Formation of the Target Compound

The final step involves coupling the benzothiazole amine with the pyrazole carboxylic acid. Two primary methods are optimized:

Acid Chloride Method

The pyrazole carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (0°C to RT, 2 h). The acyl chloride is reacted with the benzothiazole amine in dry THF with triethylamine (TEA) as a base:
$$
\text{1,4-Dimethyl-1H-pyrazole-5-carbonyl chloride + 5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine} \xrightarrow{\text{THF, TEA}} \text{Target Compound} \quad
$$
The product is purified by recrystallization from ethanol/water (1:1), yielding 82% (m.p. 232–234°C).

Direct Coupling Using EDCl/HOBt

A mixture of the carboxylic acid (1.2 eq), EDCl (1.5 eq), and HOBt (1.5 eq) in DMF is stirred at 0°C for 30 min. The benzothiazole amine (1.0 eq) is added, and the reaction is stirred at RT for 24 h:
$$
\text{1,4-Dimethyl-1H-pyrazole-5-carboxylic acid + EDCl/HOBt} \rightarrow \text{Activated Intermediate} \xrightarrow{\text{Amine}} \text{Target Compound} \quad
$$
Purification via silica gel chromatography (ethyl acetate/methanol, 9:1) affords the product in 88% yield.

Optimization and Comparative Analysis

Table 1. Comparison of Coupling Methods

Method Solvent Catalyst/Base Temp (°C) Time (h) Yield (%)
Acid Chloride THF TEA 25 4 82
EDCl/HOBt DMF - 25 24 88
Mechanochemical Solvent-free K₂CO₃ 25 1 76

The EDCl/HOBt method provides higher yields but requires longer reaction times. Mechanochemical synthesis (grinding reagents with K₂CO₃) offers an eco-friendly alternative with moderate yield.

Characterization and Spectral Data

The target compound is characterized by:

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (amide C=O), 1620 cm⁻¹ (benzothiazole C=N).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.32 (s, 6H, CH₃), 2.45 (s, 3H, pyrazole-CH₃), 3.82 (s, 3H, N–CH₃), 6.98 (s, 1H, pyrazole-H).
  • MS (ESI+) : m/z 361.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative .

Scientific Research Applications

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or inhibition. The pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Compound A : N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxo-1-pyrrolidinyl)benzamide
  • Key Features :
    • Retains the benzothiazole core but substitutes the pyrazole-carboxamide with a 4-(2,5-dioxopyrrolidin-1-yl)benzamide group.
    • The pyrrolidinyl-dione substituent introduces additional hydrogen-bond acceptors (7 total) and increases polarity.
  • Applications : Likely explored for protease inhibition due to the electrophilic dioxopyrrolidine motif.
Compound B : N-[(5-Benzyl-6-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
  • Key Features: Replaces the benzothiazole with a triazolo-pyrazine ring, fused to a cyclohexenone system. The benzyl group enhances lipophilicity (logP = -0.2717), while the pyrazole-carboxamide is retained.
  • Applications: Potential CNS-targeting agent due to moderate blood-brain barrier permeability (polar surface area = 81.548 Ų).
Compound C : N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide
  • Key Features: Substitutes the pyrazole-carboxamide with a furan-2-carboxamide group. Reduced hydrogen-bond donors (1 vs. 2 in the target compound) and lower molecular weight.
  • Applications : May exhibit improved metabolic stability due to the furan’s resistance to oxidation.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₁₆H₁₈N₄O₂S C₂₁H₂₂N₄O₃S C₁₉H₂₁N₇O₂ C₁₅H₁₆N₂O₃S
Molecular Weight (g/mol) ~330.4 (estimated) ~414.5 (estimated) 379.42 ~304.4 (estimated)
logP ~1.5 (predicted) ~0.8 (predicted) -0.2717 ~1.2 (predicted)
Hydrogen Bond Donors 2 1 1 1
Hydrogen Bond Acceptors 6 7 7 5
Polar Surface Area (Ų) ~80 (predicted) ~110 (predicted) 81.548 ~70 (predicted)
Key Observations:
  • Lipophilicity : Compound B is the most hydrophilic (logP = -0.2717), while the target compound and Compound C are moderately lipophilic, favoring membrane penetration.
  • Structural Flexibility : Compound B’s triazolo-pyrazine core may confer conformational rigidity, influencing binding specificity.

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Molecular Formula : C15H16N2O2S
  • Molecular Weight : 320.42974 g/mol
  • CAS Number : 600137-30-2

1. Anti-inflammatory Activity

Research has indicated that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory effects. For instance:

  • Mechanism : Pyrazole derivatives inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives reduced TNF-α levels by up to 85% at specific concentrations compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

The compound has shown promising results against various bacterial strains:

  • Tested Strains : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
  • Results : Certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

3. Anticancer Potential

The anticancer properties of pyrazole derivatives have been widely studied:

  • Mechanism : These compounds may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic factors.
  • Case Study : A series of pyrazole derivatives were tested against different cancer cell lines, showing IC50 values in the micromolar range, demonstrating their potential as anticancer agents .

Research Findings

A summary of key studies related to the biological activity of N-(5,5-dimethyl-7-oxo...) is presented in the table below:

StudyFocusFindings
Anti-inflammatoryInhibition of TNF-α and IL-6 production; effective at low concentrations.
AntimicrobialEffective against multiple bacterial strains; MIC values comparable to antibiotics.
AnticancerInduced apoptosis in cancer cell lines; potential for further development as anticancer drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.